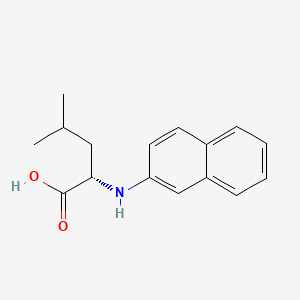

N-(2-naphthyl)leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-naphthyl)leucine” is a derivative of the amino acid leucine . It is also known as “L-Leucine β-naphthylamide” or "L-Leucine-2-naphthylamide" . It is used as a substrate for leucine aminopeptidase determination in colorimetric and histochemical procedures .

Synthesis Analysis

The synthesis of “this compound” or similar compounds has been discussed in various studies . For instance, one study describes the reaction of aromatic ortho-hydroxycarbonyl compounds with amino acids to produce versatile Schiff base ligands . Another study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple functional groups . It is a pentacoordinate silicon complex characterized by NMR, IR, UV-Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied . For example, one study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another study discusses the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine .Scientific Research Applications

Colorimetric Determination of Enzymatic Activity : N-(2-naphthyl)leucine derivatives, particularly in the form of leucyl-β-naphthylamide, have been used for the colorimetric determination of leucine aminopeptidase activity. This method has been applied in various biological studies, including the investigation of enzyme kinetics and distribution in mammalian tissues (Green et al., 1955).

Histochemical Localization of Enzymes : The compound has been employed in histochemical methods for demonstrating the presence of leucine aminopeptidase in tissues. Newer substrates, such as L-leucyl-4-methoxy-2-naphthylamide, have been developed for superior enzyme localization due to their faster reaction rates and properties conducive to histochemical applications (Nachlas et al., 1960).

Catalytic Asymmetric Synthesis : this compound derivatives have also been used in catalytic asymmetric synthesis. For example, oxovanadium(IV) complexes derived from this compound have been employed as catalysts in the enantioselective oxidative couplings of various substituted 2-naphthols, leading to the production of binaphthyls with good yields and enantioselectivity (Barhate et al., 2002).

Clinical Enzyme Assays : The compound has been used in clinical assays to measure serum leucine aminopeptidase, aiding in the diagnosis and monitoring of various medical conditions. Different methods of assay, including colorimetric techniques, have been developed using this compound substrates (Banks et al., 1960).

Chromatographic Applications : this compound has been used in the development of chiral stationary phases for chromatography. This application allows for the separation of enantiomers, demonstrating high levels of enantioselectivity and providing a powerful tool for the resolution of chiral compounds (Pirkle et al., 1991).

properties

IUPAC Name |

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSRJCABMTBA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)